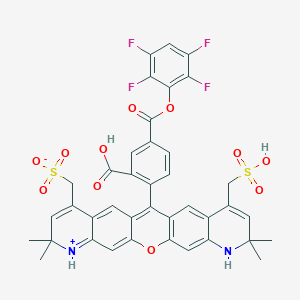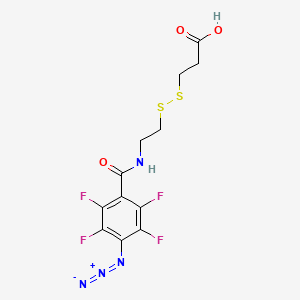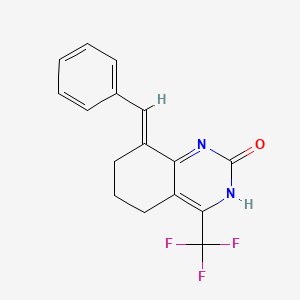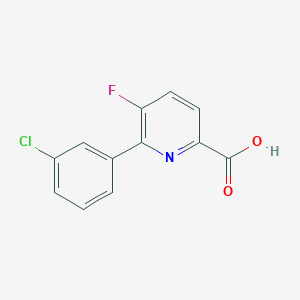
cesium;triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium triiodide is an inorganic compound with the chemical formula CsI₃. It is known for its distinctive purple appearance and is composed of one cesium ion (Cs⁺) and three iodide ions (I⁻). This compound is notable for its unique structural and chemical properties, which make it of interest in various scientific and industrial applications.
Métodos De Preparación
Cesium triiodide can be synthesized through the slow volatilization and crystallization of cesium iodide and iodine in an aqueous ethanol solution . This method involves dissolving cesium iodide and iodine in ethanol, followed by the gradual evaporation of the solvent to allow the compound to crystallize. Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Cesium triiodide undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where the iodide ions can be oxidized to iodine or reduced to iodide ions.
Substitution Reactions: Cesium triiodide can react with other halogens or halide compounds, leading to the substitution of iodide ions with other halide ions.
Precipitation Reactions: It can form precipitates with certain organic compounds, such as diazobenzene.
Common reagents and conditions for these reactions include aqueous solutions, organic solvents like ethanol, and various halogenating agents. The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
Cesium triiodide has several scientific research applications, including:
Chemistry: It is used in the study of inorganic compounds and their reactions, particularly in understanding the behavior of polyhalides.
Biology and Medicine:
Industry: Cesium triiodide is used in the production of scintillation detectors, which are essential in various fields such as medical imaging, security, and environmental monitoring
Mecanismo De Acción
The mechanism by which cesium triiodide exerts its effects is primarily through its ability to undergo phase transitions and structural changes under different conditions. For example, it undergoes a phase transition from a layered structure to a three-dimensional structure under high pressure . These structural changes can influence its chemical reactivity and physical properties, making it useful in various applications.
Comparación Con Compuestos Similares
Cesium triiodide can be compared with other similar compounds, such as:
Cesium iodide (CsI): Unlike cesium triiodide, cesium iodide contains only one iodide ion and is used in different applications, such as in infrared optics and as a scintillation material.
Cesium lead triiodide (CsPbI₃): This compound is used in photovoltaic applications due to its exceptional optoelectronic properties.
Cesium dibromo-iodide (CsBrI₂): Similar to cesium triiodide, this compound contains multiple halide ions and is studied for its unique structural properties.
Cesium triiodide is unique due to its specific composition and the ability to form precipitates with certain organic compounds, as well as its phase transition behavior under high pressure.
Propiedades
Fórmula molecular |
CsI3-2 |
|---|---|
Peso molecular |
513.6189 g/mol |
Nombre IUPAC |
cesium;triiodide |
InChI |
InChI=1S/Cs.3HI/h;3*1H/q+1;;;/p-3 |
Clave InChI |
UBARFHYEKZLYQX-UHFFFAOYSA-K |
SMILES canónico |
[I-].[I-].[I-].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)

![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)

![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
![Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13726934.png)

![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)



![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
